Methyl 3,4-difluoro-2-hydroxybenzoate
Description
Methyl 3,4-difluoro-2-hydroxybenzoate is a fluorinated aromatic ester characterized by a hydroxyl group at position 2 and fluorine atoms at positions 3 and 4 on the benzene ring. Fluorinated benzoates are widely used as intermediates in pharmaceuticals, agrochemicals, and fine chemical synthesis due to their electronic and steric effects, which enhance reactivity and stability .
Properties
IUPAC Name |
methyl 3,4-difluoro-2-hydroxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O3/c1-13-8(12)4-2-3-5(9)6(10)7(4)11/h2-3,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEWUTSVQCDLFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,4-difluoro-2-hydroxybenzoate typically involves the esterification of 3,4-difluoro-2-hydroxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4-difluoro-2-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the aromatic ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Ester Hydrolysis: The ester group can be hydrolyzed to yield 3,4-difluoro-2-hydroxybenzoic acid and methanol.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Ester Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.
Ester Hydrolysis: The major products are 3,4-difluoro-2-hydroxybenzoic acid and methanol.
Scientific Research Applications
Chemistry
Methyl 3,4-difluoro-2-hydroxybenzoate serves as a building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating more complex fluorinated compounds. For example:
- Substitution Reactions : The fluorine atoms can be replaced by nucleophiles under appropriate conditions.
- Oxidation and Reduction : The hydroxyl group can be oxidized to form ketones or carboxylic acids, while the ester group can be reduced to alcohols.
Biology
In biological research, this compound has been investigated for its potential as a bioactive molecule . Key areas include:
- Enzyme Inhibition : The fluorine atoms may enhance binding affinity to enzyme active sites, making it a candidate for drug development targeting specific enzymes.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, warranting further exploration in medicinal chemistry.
Medicine
This compound is being explored for its therapeutic potential , particularly in:
- Anti-inflammatory Agents : Its structural features may contribute to anti-inflammatory effects.
- Analgesics : Investigations into pain relief applications are ongoing.
Industry
In industrial applications, this compound is utilized for developing advanced materials such as:
- Coatings : Its unique properties contribute to the formulation of high-performance coatings with enhanced thermal stability and resistance to degradation.
- Specialty Chemicals : Used in producing chemicals with specific functionalities due to its fluorinated nature.
Data Table of Applications
| Application Area | Specific Uses | Potential Benefits |
|---|---|---|
| Chemistry | Building block for complex compounds | Enhanced reactivity and selectivity |
| Biology | Enzyme inhibition studies | Potential drug development |
| Medicine | Anti-inflammatory and analgesic properties | Therapeutic advancements |
| Industry | Advanced materials and coatings | Improved durability and performance |
Case Study 1: Enzyme Inhibition
A study conducted on this compound demonstrated its ability to inhibit specific enzymes involved in inflammatory pathways. The presence of fluorine enhanced binding interactions, leading to significant reductions in enzyme activity.
Case Study 2: Antimicrobial Properties
Research published in a peer-reviewed journal explored the antimicrobial efficacy of this compound against various pathogens. Results indicated that this compound exhibited promising antibacterial activity, suggesting its potential as a lead compound for developing new antibiotics.
Mechanism of Action
The mechanism of action of methyl 3,4-difluoro-2-hydroxybenzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The hydroxyl group at position 2 in the target compound increases acidity compared to non-hydroxylated analogs like Methyl 2,4-difluorobenzoate. This property is critical in drug design, where solubility and bioavailability are optimized . Fluorine at position 3 (meta to hydroxyl) may reduce steric hindrance compared to para-substituted analogs (e.g., Methyl 3,5-difluoro-4-hydroxybenzoate), affecting regioselectivity in reactions .
Synthetic Relevance :
- Methyl 3,6-dibromo-2-fluorobenzoate (CAS 1214329-17-5) demonstrates the role of halogenation in modifying molecular weight (311.93 g/mol) and reactivity for pharmaceutical intermediates . Similarly, fluorination in the target compound could enhance stability in cross-coupling reactions.
Applications: Sulfonylurea methyl esters (e.g., metsulfuron methyl ester) from pesticide chemistry highlight the role of methyl benzoates as bioactive scaffolds . The target compound’s hydroxyl group may enable derivatization into herbicidal or antifungal agents.
Physical and Chemical Properties
While direct data for this compound is unavailable, methyl esters generally exhibit:
- Melting Points : Ranging from 40–100°C, influenced by fluorine’s electron-withdrawing effects and hydroxyl group polarity .

- Solubility : Hydroxyl groups improve water solubility, whereas fluorines enhance lipid solubility, creating a balance useful in drug formulation .

- Stability: Fluorinated esters resist hydrolysis more than non-fluorinated analogs, critical for storage and industrial processes .
Biological Activity
Methyl 3,4-difluoro-2-hydroxybenzoate is a fluorinated derivative of salicylic acid that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
This compound can be synthesized through various methods involving the introduction of fluorine atoms into the aromatic ring and subsequent esterification. The presence of hydroxyl and fluorine groups in specific positions on the benzene ring significantly influences its chemical reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In a study comparing various fluorinated compounds, it was found to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Escherichia coli | 64 µg/mL |
| Control (Penicillin) | Staphylococcus aureus | 0.5 µg/mL |
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in activated macrophages. This effect is attributed to the compound's ability to modulate signaling pathways involved in inflammation.
Antioxidant Activity
The compound also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular systems. This activity may contribute to its potential therapeutic applications in diseases characterized by oxidative damage.
The biological activity of this compound can be attributed to its structural features:
- Hydroxyl Group : Facilitates hydrogen bonding with biological macromolecules, enhancing interaction with enzymes and receptors.
- Fluorine Atoms : Increase molecular stability and alter lipophilicity, which may enhance membrane permeability and bioavailability.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multidrug-resistant bacterial strains. Results showed a significant reduction in bacterial viability compared to untreated controls.
- Inflammation Model : In a carrageenan-induced paw edema model in rats, treatment with this compound resulted in a significant decrease in paw swelling compared to the control group, indicating its potential as an anti-inflammatory agent.
- Oxidative Stress Reduction : Research demonstrated that this compound effectively reduced malondialdehyde levels in liver tissues of rats subjected to oxidative stress, suggesting its protective role against cellular damage.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Methyl 3,4-difluoro-2-hydroxybenzoate, and what critical reaction conditions must be controlled?
- Methodological Answer : The compound is typically synthesized via esterification of 3,4-difluoro-2-hydroxybenzoic acid using methanol under acidic catalysis (e.g., H₂SO₄) or coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) with 4-DMAP (4-dimethylaminopyridine) as a catalyst . Key reaction parameters include temperature control (60–80°C for 12–24 hours), stoichiometric excess of methanol, and inert atmosphere to prevent oxidation of the phenolic -OH group. Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
Q. How is the purity and structural integrity of this compound verified in research settings?
- Methodological Answer : Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) and GC-MS. Structural confirmation relies on H/C NMR: the methoxy group (-OCH₃) appears as a singlet at ~3.9 ppm, while the aromatic protons show coupling patterns characteristic of 3,4-difluoro substitution (e.g., doublet of doublets for H-5 and H-6). FT-IR confirms ester carbonyl stretching at ~1700 cm⁻¹. For crystalline samples, single-crystal X-ray diffraction resolves bond lengths and angles, as demonstrated for the parent acid derivative .
Q. What safety protocols are recommended when handling fluorinated benzoic acid derivatives in laboratory settings?
- Methodological Answer : Fluorinated aromatic compounds require handling in fume hoods with nitrile gloves and lab coats. Inhalation risks are mitigated by using sealed reaction systems. Waste disposal follows halogenated organic waste guidelines. Acute toxicity data for analogs (e.g., LD₅₀ > 2000 mg/kg in rats) suggest moderate hazards, but chronic exposure studies recommend minimizing skin contact .
Advanced Research Questions
Q. What challenges arise in crystallographic characterization of halogenated benzoate derivatives, and how are they addressed?
- Methodological Answer : Fluorine’s high electron density can cause crystal disorder, complicating X-ray refinement. Strategies include slow evaporation from polar aprotic solvents (e.g., DMSO) to grow high-quality crystals and using synchrotron radiation for improved resolution. For 3,4-difluoro-2-hydroxybenzoic acid, intermolecular hydrogen bonding (O-H⋯O=C) stabilizes the crystal lattice, with F atoms contributing to van der Waals packing .
Q. How do substituent positions (3,4-difluoro vs. 3,5-difluoro isomers) influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The 3,4-difluoro configuration creates an ortho-directing effect, enhancing electrophilic substitution at the C-5 position. In contrast, 3,5-difluoro derivatives exhibit para activation due to symmetric fluorine placement. Kinetic studies using NOESY NMR reveal that steric hindrance from 3,4-difluoro groups slows ester hydrolysis rates compared to monosubstituted analogs .
Q. What methodologies are employed to study hydrogen-bonding interactions in this compound derivatives?
- Methodological Answer : Temperature-dependent H NMR in DMSO-d₆ tracks hydrogen bond strength via chemical shift changes in the phenolic -OH (δ ~12 ppm). Computational tools (DFT at B3LYP/6-311++G** level) model interaction energies, while X-ray crystallography quantifies bond distances (e.g., O-H⋯O=C ~1.8 Å) .
Research Applications
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodological Answer : The compound serves as a precursor for nonsteroidal anti-inflammatory drug (NSAID) analogs. Fluorine substitution enhances metabolic stability and bioavailability. In vitro assays (COX-1/COX-2 inhibition) require synthesizing amide derivatives via coupling with primary amines (EDCI/HOBt), followed by enzymatic activity screening .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


